molecular formula C9H9F3O2 B158833 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol CAS No. 1737-28-6

1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol

Cat. No. B158833
CAS RN: 1737-28-6
M. Wt: 206.16 g/mol
InChI Key: RFESEZYNEIOJHS-UHFFFAOYSA-N
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Description

“1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol” is a chemical compound with the molecular formula C9H9F3O2 . It has a molecular weight of 206.16 . The compound is a liquid at room temperature .


Molecular Structure Analysis

The molecular structure of “1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol” can be represented by the InChI code: 1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3/t6-/m0/s1 . This indicates that the molecule consists of an ethanol backbone with a phenyl group and a trifluoromethoxy group attached.


Physical And Chemical Properties Analysis

“1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol” is a clear colorless to pale yellow liquid . It has a refractive index of 1.4560-1.4600 at 20°C .

Scientific Research Applications

Synthesis and Properties of Trifluoromethoxy Substituent

  • Scientific Field : Organic Chemistry .
  • Application Summary : The trifluoromethoxy group is finding increased utility as a substituent in bioactives . It is still perhaps the least well understood fluorine substituent in currency .
  • Methods of Application : The trifluoromethoxy group is incorporated into small molecules during the synthesis process . In an intramolecular competition on 1-trifluoromethoxy-4-(trifluoromethyl)benzene, lithiation next to the OCF3 substituent is favored, probably due to steric reasons .
  • Results or Outcomes : The incorporation of fluorine into bioactive compounds has led to an enormous increase in the use of fluorine-containing compounds for medicinal applications .

Coating Applications

  • Scientific Field : Material Science .
  • Application Summary : The compound is used in the preparation of anodic layers .
  • Methods of Application : The anodic layers were prepared potentiostatically onto glass substrates .
  • Results or Outcomes : The details of the results or outcomes of this application are not provided in the source .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O2/c1-6(13)7-2-4-8(5-3-7)14-9(10,11)12/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFESEZYNEIOJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)OC(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90606378
Record name 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol

CAS RN

1737-28-6
Record name α-Methyl-4-(trifluoromethoxy)benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1737-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90606378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1737-28-6
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Synthesis routes and methods I

Procedure details

A cooled (0° C.) solution of 4-(trifluoromethoxy)benzaldehyde (3.000 g; 15.78 mmol) in anh. THF (50 ml) was treated dropwise with a solution of methylmagnesium bromide (3 M in Et2O; 6.30 ml; 18.90 mmol), and the resulting mixture was stirred at rt, under nitrogen, for 4 h. The resulting reaction mixture was cooled to 0° C., and aq. sat. NH4Cl (30 ml) was added dropwise. The separated aq. layer was further extracted with AcOEt (3×20 ml), and the mixed organic layers were dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure. Purification by FC (DCM/MeOH=40/1) afforded 1-(4-(trifluoromethoxy)phenyl)ethanol as a colorless oil. LC-MS (conditions D): tR=0.88 min.; no ionisation.
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
6.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of 1-(4-Trifluoromethoxyphenyl)ethanone (1.00 g, 4.90 mmol) in THF (5 mL) at 0° C. was added IM LiAlH4 in THF (5.9 mL, 5.9 mmol), and the solution was allowed to warm to rt. A few drops of water were added to quench. The mixture was concentrated in vacuo, transferred to a separatory funnel, and extracted using DCM and sat. aq. Rochelle salt. The organic layer was concentrated in vacuo to afford the title compound as a clear oil.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5.9 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

Methyl magnesium iodide [prepared from magnesium (3.5 g) and methyl iodide (20.5 g)] in diethyl ether (50 ml) was treated with a solution of 4-trifluoromethoxybenzaldehyde [20 g, described by Yagupolskii and Troitskaya, Zhur. Obschii Khim., 30, 3129 (1960)] in diethyl ether (25 ml) at reflux with stirring. After the addition the mixture was heated at reflux for 6 hours. The cooled solution was treated with a solution of ammonium chloride (35 g) in water (100 ml) at 0°-5° C. The organic layer was separated and the aqueous layer was washed with diethyl ether (3×50 ml). The ether solution and washings were combined, washed with water (2×100 ml), dried over sodium sulphate and evaporated to dryness. (+)-1-(4-Trifluoromethoxyphenyl)ethanol (20.3 g) was obtained as a clear colourless oil of sufficient purity for subsequent reaction.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol
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1-[4-(Trifluoromethoxy)phenyl]ethan-1-ol
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Citations

For This Compound
4
Citations
S Wu, W Guo, T Wang, Q Xie, J Wang… - Advanced Synthesis & …, 2018 - Wiley Online Library
The synthesis of tertiary alcohol via chelation‐assisted nickel‐catalyzed addition of arylboronic acids to unactivated ketones was reported in this study. A series of substituted …
Number of citations: 4 onlinelibrary.wiley.com
MI Phosphine-Amino-Phosphinites - pdfs.semanticscholar.org
Reactions were performed under an argon atmosphere using Schlenk techniques and flamedried glassware or in a glove box. All the chemicals were used as received. Apart from …
Number of citations: 0 pdfs.semanticscholar.org
Z Sixuan, L Xiangrui, L Wenxin, R Weidong… - Chinese Journal of …, 2022 - sioc-journal.cn
The Henry-type reaction of bromonitromethane with various aldehydes for the efficient synthesis of 2-nitro-alkan-1-ols by using inexpensive and commercial iron powder as reaction …
Number of citations: 4 sioc-journal.cn
张斯旋, 李祥瑞, 李文欣, 饶卫东, 葛丹华, 沈志良… - 有机化学, 2022 - sioc-journal.cn
有机化学 Page 1 有机化学 Chinese Journal of Organic Chemistry ARTICLE * Corresponding authors. E-mail: xueqiangchu@njtech.edu.cn; gedanhua@njtech.edu.cn. Received July 23, …
Number of citations: 2 sioc-journal.cn

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